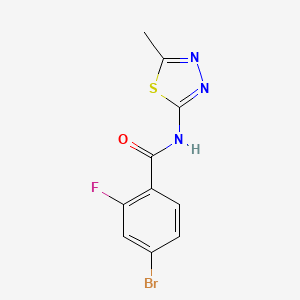

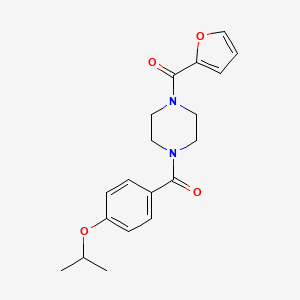

![molecular formula C19H25N3O2 B5545844 4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5545844.png)

4-[4-(4-tert-butylphenoxy)-6-methyl-2-pyrimidinyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-step processes that typically start from commercially available materials. For instance, Lei et al. (2017) described a rapid and green synthetic method for a related compound, synthesized from methyl 3-aminothiophene-2-carboxylate and formamidine acetate through steps including condensation reaction, chlorination, and nucleophilic substitution, achieving a total yield of 43% (Lei et al., 2017). Such methods highlight the complexity and the tailored approaches needed for synthesizing specific morpholine derivatives.

Molecular Structure Analysis

The molecular structure of related morpholine derivatives is often characterized by techniques such as NMR and MS, providing insights into the compound's conformation and stereochemistry. For example, Zeng and Ren (2008) detailed the crystal structure of a morpholine derivative, highlighting the chair conformation of the morpholine ring and the steric hindrance introduced by adjacent tert-butyl groups (Zeng & Ren, 2008). Such analyses are crucial for understanding the molecular basis of the compound's properties and reactivity.

Aplicaciones Científicas De Investigación

Environmental Presence and Toxicity

SPAs have been detected in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways include food intake, dust ingestion, and use of personal care products, with breast milk being a significant exposure pathway for breastfeeding infants. Toxicity studies suggest that some SPAs may cause hepatic toxicity, exhibit endocrine disrupting effects, or even be carcinogenic. For example, the transformation product 2,6-di-tert-butyl-p-benzoquinone (BHT-Q) can cause DNA damage at low concentrations. There is a call for future studies to investigate the contamination and environmental behaviors of novel high molecular weight SPAs, toxicity effects of co-exposure to several SPAs, and their toxicity effects on infants. Moreover, the development of novel SPAs with low toxicity and low migration ability is recommended to decrease the potential for environmental pollution (Runzeng Liu & S. Mabury, 2020).

Sorption to Environmental Matrices

The sorption of phenoxy herbicides, which share structural similarities with SPAs, to soil, organic matter, and minerals has been extensively reviewed. These studies provide insights into the environmental fate of similar compounds. It has been found that soil organic matter and iron oxides are the most relevant sorbents for these chemicals. Understanding the sorption characteristics of SPAs can help in assessing their environmental mobility and persistence (D. Werner, J. Garratt, & G. Pigott, 2012).

Bioactivities and Natural Occurrence

The bioactivities and natural occurrence of 2,4-Di-tert-butylphenol and its analogs, which are toxic secondary metabolites produced by various organisms, have been reviewed, providing insight into the natural roles and potential environmental impacts of these compounds. These substances are found in a wide range of species and exhibit potent toxicity against testing organisms, including their producers. This review highlights the importance of understanding the ecological roles and toxicological implications of these compounds in the environment (Fuqiang Zhao et al., 2020).

Morpholine and Pyrans Derivatives

The chemical and pharmacological interests of morpholine and pyrans derivatives have been summarized, emphasizing the broad spectrum of pharmacological profiles of morpholine derivatives. This review provides a comprehensive overview of the developments and exploration of methodologies of morpholine and pyran analogues, revealing their potent pharmacophoric activities. It supports further research to design and synthesize novel morpholine and pyran derivatives for various applications (M. Asif & M. Imran, 2019).

Propiedades

IUPAC Name |

4-[4-(4-tert-butylphenoxy)-6-methylpyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-14-13-17(21-18(20-14)22-9-11-23-12-10-22)24-16-7-5-15(6-8-16)19(2,3)4/h5-8,13H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFVYYXZLKNDGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Tert-butylphenoxy)-6-methylpyrimidin-2-yl]morpholine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

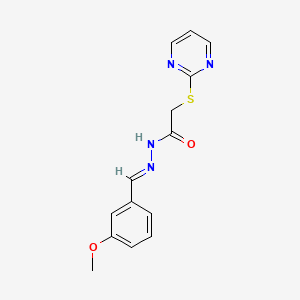

![4-[2-(methylthio)pyrimidin-4-yl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5545771.png)

![3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5545791.png)

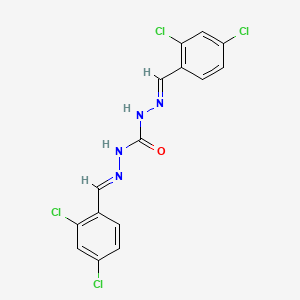

![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)

![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

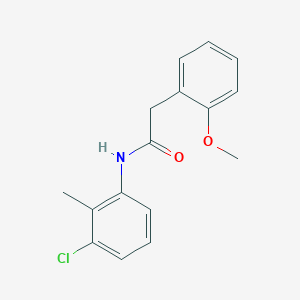

![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B5545836.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)